4-(4-oxopiperidine-1-carbonyl)benzoic Acid

Medicinal Chemistry Physicochemical Property Descriptors PARP Inhibitor Design

Synthesizing PARP inhibitors demands a building block with a reactive ketone handle-eliminated in non-oxo analogs. This 4-(4-oxopiperidine-1-carbonyl)benzoic acid (≥98%) is a validated bifunctional intermediate enabling divergent SAR exploration and access to patent-relevant scaffolds. • Essential 4-oxo group preserves key reactivity for derivatization. • Stable supply chain with stock for research and scale-up. • Consistent batch quality with full characterization data.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 672309-93-2
Cat. No. B1363570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-oxopiperidine-1-carbonyl)benzoic Acid
CAS672309-93-2
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H13NO4/c15-11-5-7-14(8-6-11)12(16)9-1-3-10(4-2-9)13(17)18/h1-4H,5-8H2,(H,17,18)
InChIKeyXXONJRIUBHNYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-oxopiperidine-1-carbonyl)benzoic Acid: Procurement Baseline


4-(4-oxopiperidine-1-carbonyl)benzoic acid, also known as N-(4-carboxy)benzoyl-4-piperidone, is a heterobifunctional building block with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . It is commercially available as a research chemical with a standard purity of ≥98% . The compound is structurally defined by a 4-oxopiperidine moiety linked via a carbonyl bridge to a benzoic acid group, a motif frequently utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive molecules [1].

Analog Substitution Risk for 4-(4-oxopiperidine-1-carbonyl)benzoic Acid


Direct substitution with simpler piperidine-carbonyl-benzoic acid analogs is not advisable for procurement in PARP inhibitor synthesis due to the critical role of the ketone group. The 4-oxo functionality on the piperidine ring is a key reactive handle for further derivatization and influences both the physicochemical profile and biological activity of downstream products [1]. Using an analog like 4-(piperidine-1-carbonyl)benzoic acid removes this essential synthetic vector, potentially collapsing the designed reaction pathway and altering the pharmacokinetic properties of the final compound, which are finely tuned by the increased polarity and hydrogen-bonding capacity introduced by the ketone .

Quantitative Differentiation of 4-(4-oxopiperidine-1-carbonyl)benzoic Acid


Lipophilicity: 4-Oxopiperidine vs. Piperidine Analog

The incorporation of the ketone group in 4-(4-oxopiperidine-1-carbonyl)benzoic acid significantly reduces its computed lipophilicity compared to the non-oxo analog, 4-(piperidine-1-carbonyl)benzoic acid. This is a quantifiable difference in a key drug-likeness parameter .

Medicinal Chemistry Physicochemical Property Descriptors PARP Inhibitor Design

TPSA: 4-Oxopiperidine vs. Piperidine Derivative

The target compound has a higher calculated topological polar surface area (TPSA) than its non-oxo analog. TPSA is a critical descriptor for predicting intestinal absorption and blood-brain barrier penetration .

Drug Design Permeability Oral Bioavailability

Critical Intermediate for PARP Inhibitor Synthesis

A patent (US20240109861A1) on piperidine-substituted benzoic acid compounds illustrates the utility of the 4-oxopiperidine-carbonyl-benzoic acid scaffold in generating pharmacologically active structures. The defined synthetic route relies on the specific reactivity of this bifunctional building block [1].

Synthetic Chemistry PARP Inhibitors Patent Analysis

Purity Specification for Reproducible Research

Commercial availability of this research compound is typically at ≥98% purity . For an intermediate used in multi-step syntheses, this high specification reduces the propagation of impurities that could lead to low yields of advanced intermediates or require extensive purification.

Reproducibility Quality Control Procurement

4-(4-oxopiperidine-1-carbonyl)benzoic Acid: Application Scenarios


PARP-1 Inhibitor Scaffold Synthesis

This compound is a validated starting point for constructing inhibitor scaffolds targeting PARP enzymes, as indicated by its recurrent use in patent literature [1]. Its bifunctional nature allows for divergent synthesis, where the ketone and carboxylic acid groups can be sequentially derivatized to explore structure-activity relationships (SAR) around a core pharmacophore.

Lipophilicity-Tuned Lead Optimization

In medicinal chemistry campaigns targeting CNS or peripheral proteins, the specific LogP and TPSA values of the final compound are critical. Starting with an intermediate like 4-(4-oxopiperidine-1-carbonyl)benzoic acid, which has a lower LogP and higher TPSA than its non-oxo analog , allows chemists to begin optimization from a more polar starting point, potentially reducing the number of synthetic iterations needed to reach a desired drug-likeness profile.

Scaffold-Hopping and Patent Analysis

Research labs designing compounds to operate in a specific IP space, such as around piperidine-substituted benzoic acids as described in US20240109861A1 [1], can use this intermediate to generate authentic samples for bioassays and comparative studies against patented compounds, ensuring the integrity of their SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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